1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol
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Overview
Description
1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a complex organic compound that features a furan ring, an indole moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Next, the furan-2-ylmethylamine is synthesized, which can be achieved through the reaction of furfural with ammonia or an amine under reductive conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the indole moiety can be reduced to an amine.
Substitution: The propanol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine-substituted indoles, and various ethers and esters .
Scientific Research Applications
1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The furan ring and propanol group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the furan and propanol groups.
Furan-2-carboxylic acid: Contains the furan ring but lacks the indole and propanol groups.
3-(2-furyl)propanoic acid: Contains both the furan and propanol groups but lacks the indole moiety.
Uniqueness
1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is unique due to its combination of the furan, indole, and propanol groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse bioactivities .
Properties
Molecular Formula |
C29H28N2O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C29H28N2O2/c1-21-14-15-27-26(17-21)28(22-9-4-2-5-10-22)29(23-11-6-3-7-12-23)31(27)20-24(32)18-30-19-25-13-8-16-33-25/h2-17,24,30,32H,18-20H2,1H3 |
InChI Key |
FBDWANCKLFRVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNCC5=CC=CO5)O |
Origin of Product |
United States |
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